molecular formula C15H22O9 B016983 Koaburaside monomethyl ether CAS No. 41514-64-1

Koaburaside monomethyl ether

Cat. No.: B016983
CAS No.: 41514-64-1
M. Wt: 346.33 g/mol
InChI Key: NBLLRWANAFOKON-UHFFFAOYSA-N
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Description

Koaburside is a natural lignan glycoside compound found in the wood of Acer saccharum (sugar maple). It is known for its antioxidant properties and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Koaburside can be isolated from the ethanol extract of Acer saccharum wood. The extraction process involves exhaustive extraction with ethanol at room temperature for approximately 1.5 months. The extract is then separated using ordinary-phase silica gel and reverse-phase silica gel chromatography .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of Koaburside. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .

Chemical Reactions Analysis

Types of Reactions

Koaburside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Koaburside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of Koaburside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of Koaburside .

Mechanism of Action

Koaburside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Koaburside is structurally similar to other lignan glycosides such as:

Uniqueness

Koaburside is unique due to its specific structural features, including the presence of methoxy and hydroxyl groups, which contribute to its distinct antioxidant properties.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLLRWANAFOKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4,5-Trimethoxyphenyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41514-64-1
Record name 3,4,5-Trimethoxyphenyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 - 203 °C
Record name 3,4,5-Trimethoxyphenyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Koaburside and where has it been found?

A1: Koaburside is a phenolic glucoside, meaning it is a compound composed of a phenol linked to a glucose molecule. It has been isolated from the stems of Viburnum erosum [] and Spiraea prunifolia var. simpliciflora [, ]. Interestingly, it has also been found alongside other compounds like uridine, adenosine, and randianin in the stem barks of Polyscias serrata, a plant traditionally used for various medicinal purposes in Southeast Asia [].

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